2-Bromo-4-methoxy-1-methylbenzene
Overview
Description
2-Bromo-4-methoxy-1-methylbenzene is an organic compound with the molecular formula C₈H₉BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a methoxy group at the fourth position, and a methyl group at the first position. This compound is also known as 2-bromo-4-methoxytoluene. It appears as a colorless to pale-yellow liquid and is used in various chemical synthesis processes.
Scientific Research Applications
2-Bromo-4-methoxy-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is used in the synthesis of potential therapeutic agents for the treatment of various diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-methoxy-1-methylbenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps :
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is involved in the electrophilic substitution reactions of benzene . The cation may bond to a nucleophile to give a substitution or addition product . The cation may also transfer a proton to a base, giving a double bond product .
Pharmacokinetics
The compound’s molecular weight (20106) suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a substituted benzene ring . This substitution can lead to the formation of new compounds with potential biological activity.
Action Environment
Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, some similar compounds are recommended to be stored in a dark place at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-methoxy-1-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methoxy-1-methylbenzene (also known as p-anisylmethyl) using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃). The reaction proceeds as follows:
Formation of the Electrophile: Bromine reacts with the Lewis acid to form a bromine cation (Br⁺).
Electrophilic Attack: The bromine cation attacks the benzene ring at the ortho position relative to the methoxy group, forming a sigma complex.
Deprotonation: The sigma complex loses a proton to regenerate the aromaticity of the benzene ring, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-1-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 4-methoxy-1-methylphenol, 4-methoxy-1-methylbenzonitrile, or 4-methoxy-1-methylbenzylamine.
Oxidation: 2-bromo-4-methoxybenzoic acid.
Reduction: 4-methoxy-1-methylbenzene.
Comparison with Similar Compounds
2-Bromo-4-methoxy-1-methylbenzene can be compared with other similar compounds, such as:
4-Methoxy-1-methylbenzene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-methoxy-4-methylbenzene: The positions of the bromine and methoxy groups are reversed, leading to different reactivity and chemical properties.
2-Bromo-4-methylphenol: Contains a hydroxyl group instead of a methoxy group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-4-methoxy-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYVEDNIGXKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334305 | |
Record name | 3-Bromo-4-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36942-56-0 | |
Record name | 3-Bromo-4-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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